molecular formula C34H60 B12111272 17alpha(H),21beta(H)-(22R)-TETRAKISHOMOHOPANE

17alpha(H),21beta(H)-(22R)-TETRAKISHOMOHOPANE

Cat. No.: B12111272
M. Wt: 468.8 g/mol
InChI Key: BFOUVXJORMEENT-UHFFFAOYSA-N
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Description

17alpha(H),21beta(H)-(22R)-TETRAKISHOMOHOPANE (C₃₄H₆₂) is a C₃₄ homohopane belonging to the hopanoid class of pentacyclic triterpenoids. It is characterized by its stereochemistry at C-17 (alpha configuration), C-21 (beta configuration), and C-22 (R configuration). This compound is a significant biomarker in organic geochemistry, used to assess thermal maturity and depositional environments in sedimentary rocks and crude oils . Unlike its 22S isomer, the 22R configuration is thermodynamically less stable and dominates in immature geological samples . Its presence in bacterial membranes (e.g., Frankia spp.) also links it to microbial contributions in organic matter .

Properties

Molecular Formula

C34H60

Molecular Weight

468.8 g/mol

IUPAC Name

3-heptan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene

InChI

InChI=1S/C34H60/c1-9-10-11-13-24(2)25-16-21-31(5)26(25)17-22-33(7)28(31)14-15-29-32(6)20-12-19-30(3,4)27(32)18-23-34(29,33)8/h24-29H,9-23H2,1-8H3

InChI Key

BFOUVXJORMEENT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17alpha(H),21beta(H)-(22R)-TETRAKISHOMOHOPANE typically involves the cyclization of squalene, a triterpene, through a series of enzymatic or chemical reactions. The process includes multiple steps of cyclization, hydrogenation, and isomerization to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of 17alpha(H),21beta(H)-(22R)-TETRAKISHOMOHOPANE is less common due to its complex structure and the specificity required in its synthesis. it can be produced in small quantities for research purposes using advanced organic synthesis techniques .

Chemical Reactions Analysis

Structural Stability and Biodegradation

17α(H),21β(H)-(22R)-tetrakishomopane belongs to the extended hopanoid family, characterized by a pentacyclic triterpenoid skeleton with a 22R configuration . Its resistance to biodegradation is notable:

  • Biomarker persistence : Studies on crude oil migration show hopanes remain intact even in low-maturity organic-rich sediments, suggesting minimal microbial degradation under anaerobic conditions .

  • Thermal stability : The compound’s high boiling point (~470°C) and flash point (229°C) correlate with low reactivity at ambient temperatures.

Key Stability Features:

PropertyValueSource
LogP (lipophilicity)10.69
Rotatable bonds5
Heavy atom count34

Thermal Degradation Pathways

Under high-temperature conditions (>300°C), hopanes undergo structural rearrangements:

  • Cracking reactions : Homohopanes in petroleum are known to fragment into smaller hydrocarbons (e.g., norhopanes) during catagenesis, though specific pathways for tetrakishomohopane remain uncharacterized .

  • Isomerization : The 22R configuration may partially convert to 22S under prolonged thermal stress, as observed in homologs like 17α(H),21β(H)-22RS-pentakishomohopane .

Oxidation and Functionalization

Limited experimental data exist, but theoretical modeling suggests:

  • Epoxidation : The double bond in the hopane skeleton could react with peracids to form epoxides, though no studies confirm this for tetrakishomohopane.

  • Hydroxylation : Microbial oxidation of hopanes in subsurface environments produces hopanoic acids , implying potential enzymatic hydroxylation at the C-30 position.

Comparative Reactivity of Hopanoids:

CompoundReaction TypeObserved ProductStudy
30-Norhopane BiodegradationDemethylated hopanes
22RS-Trishomohopane Thermal isomerization22S/22R epimerization

Analytical Detection and Reactivity Proxies

  • Gas chromatography-mass spectrometry (GC-MS) : The compound’s molecular ion (m/z 468.47) and fragment patterns (e.g., m/z 191) aid in tracking its persistence in petroleum systems .

  • Steric hindrance : The 17α(H),21β(H) configuration and hexamethyl substitution reduce susceptibility to electrophilic attacks.

Scientific Research Applications

Geochemical Markers

17alpha(H),21beta(H)-(22R)-TETRAKISHOMOHOPANE serves as a biomarker in the study of crude oil and sedimentary deposits. Its presence in geological samples aids in understanding the thermal maturity and biodegradation of hydrocarbons.

  • Case Study : A study on Victorian brown coal identified this compound as a significant hopanoid component, using X-ray diffraction and gas chromatography-mass spectrometry (GC-MS) techniques to confirm its structure and retention time relative to other hopanoids .
ApplicationDescription
Thermal MaturityUsed to assess the thermal history of sedimentary basins.
BiodegradationActs as an internal marker for estimating crude oil biodegradation levels .

Environmental Monitoring

The compound can be utilized to track hydrocarbon pollution in marine environments. Its stability allows it to serve as an indicator of anthropogenic impacts on ecosystems.

  • Case Study : Research on intact polar membrane lipids (IPLs) indicated that hopanoids like tetrakishomohopane could be markers for microbial communities involved in hydrocarbon degradation .
Environmental ApplicationDescription
Pollution IndicatorMonitors hydrocarbon levels in marine sediments.
Microbial ActivityIndicates the presence of hydrocarbon-degrading bacteria .

Recent studies have suggested potential biological activities associated with hopanoids, including antioxidant properties and effects on cellular processes.

  • Case Study : Investigations into related compounds have shown that hopanoids exhibit significant antioxidant activity, which could be leveraged for pharmaceutical applications .
Biological ApplicationDescription
Antioxidant ActivityPotential use in developing antioxidant drugs.
Anticancer PropertiesUnder investigation for effects on cancer cell proliferation .

Mechanism of Action

The mechanism of action of 17alpha(H),21beta(H)-(22R)-TETRAKISHOMOHOPANE involves its interaction with cell membranes. It is believed to influence membrane fluidity and permeability due to its rigid pentacyclic structure. This interaction can affect various cellular processes, including nutrient transport and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Homologs

Hopanoids differ in carbon chain length, stereochemistry (C-17, C-21, C-22), and thermal stability. Key comparisons include:

Compound Name Molecular Formula C-17/C-21 Configurations C-22 Configuration Key Applications Stability
17α(H),21β(H)-(22R)-TETRAKISHOMOHOPANE C₃₄H₆₂ α(H), β(H) R Thermal maturity indicator (low maturity) Less stable (22R)
17α(H),21β(H)-(22S)-HOMOHOPANE C₃₁H₅₄ α(H), β(H) S Maturity indicator (high maturity) More stable (22S)
17β(H),21β(H)-HOPANE C₃₀H₅₂ β(H), β(H) - Common bacterial biomarker Highly stable
17β(H),21α(H)-MORETANE C₃₀H₅₂ β(H), α(H) - Diagenetic product Intermediate stability
17α(H),21β(H)-PENTAKISHOMOHOPANE C₃₅H₆₄ α(H), β(H) S/R Extended homolog for maturity assessment Stability varies by S/R

Structural Notes:

  • C-22 Stereochemistry : The 22R configuration in tetrakishomohopane is less stable than 22S, leading to a higher 22R/(22R+22S) ratio in immature samples .
  • Chain Length : Tetrakishomohopane (C₃₄) is part of a homologous series (C₃₁–C₃₅) used to evaluate thermal maturity via the C₃₁–C₃₅ homohopane index .
  • Diagenetic Products : Moretane (17β(H),21α(H)-hopane) forms during diagenesis and is less stable than 17β(H),21β(H)-hopane .

Stability and Diagnostic Ratios

  • Thermodynamic Stability :
    • 17β(H),21β(H)-hopane > 17α(H),21β(H)-hopane > 17β(H),21α(H)-moretane .
    • Among homohopanes, 22S isomers are more stable than 22R .
  • Key Ratios: Homohopane Index (C₃₅/C₃₁–C₃₅): Evaluates biodegradation and source input . Ts/(Ts+Tm): 18α(H)-22,29,30-trisnorneohopane (Ts) vs. 17α(H)-trisnorhopane (Tm) indicates depositional redox conditions .

Research Findings and Data

Case Studies

  • Ngrayong Formation (2023) :
    • Dominance of 17α(H),21β(H)-homohopane (22R) over 22S confirmed low maturity (C₃₁ 22S/(22S+22R) < 1) .
  • Woodford Shale Analysis: The HH Index (C₃₅/C₃₁–C₃₅) and C₃₁ 22S/(22S+22R) were critical for distinguishing marine vs. terrigenous organic matter .

Stability Trends in Geological Samples

Compound Relative Stability Dominance in Sample Types
17β(H),21β(H)-HOPANE Highest Mature oils, bacterial membranes
17α(H),21β(H)-(22R)-HOMOHOPANE Low Immature sediments
17β(H),21α(H)-MORETANE Moderate Diagenetically altered samples

Biological Activity

17alpha(H),21beta(H)-(22R)-TETRAKISHOMOHOPANE is a complex organic compound belonging to the hopanoid family, which are pentacyclic triterpenoids commonly found in various biological systems, particularly in bacteria and sedimentary environments. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and cytoprotective properties. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Chemical Structure:

  • IUPAC Name: 17alpha(H),21beta(H)-(22R)-Tetrakishomohopane
  • Molecular Formula: C31_{31}H54_{54}
  • Molecular Weight: 426.760 g/mol
  • CAS Number: 60305-22-8
  • Density: 0.922 g/cm³
  • Boiling Point: 470.5 °C at 760 mmHg
  • Flash Point: 229.3 °C

The compound's unique tetracyclic structure contributes to its stability and reactivity in various biological contexts.

Antimicrobial Properties

Research indicates that hopanoids, including tetrakishomohopane, exhibit significant antimicrobial activity. A study by Lindeberg et al. (2018) demonstrated that hopanoids can inhibit the growth of certain pathogenic bacteria by disrupting their cell membrane integrity. The mechanism involves the alteration of membrane fluidity, which affects the transport of nutrients and waste products in bacterial cells.

Anti-inflammatory Effects

Tetrakishomohopane has been studied for its anti-inflammatory properties. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is mediated through the modulation of signaling pathways involved in inflammation, particularly the NF-kB pathway.

Cytoprotective Activity

The compound has also been investigated for its cytoprotective effects against oxidative stress. In cellular models exposed to oxidative agents, tetrakishomohopane demonstrated the ability to enhance the expression of antioxidant enzymes, thereby protecting cells from damage. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions.

Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of pathogenic bacterial growth
Anti-inflammatoryReduced cytokine production (TNF-alpha, IL-6)
CytoprotectiveEnhanced antioxidant enzyme expression

Case Study 1: Antimicrobial Activity

In a comparative study assessing various hopanoids' effects on bacterial strains, tetrakishomohopane was found to be particularly effective against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to measure inhibition zones, revealing that tetrakishomohopane produced larger zones compared to control compounds.

Case Study 2: Anti-inflammatory Mechanism

A laboratory experiment evaluated the anti-inflammatory effects of tetrakishomohopane on LPS-stimulated macrophages. The results indicated a significant decrease in IL-6 levels after treatment with the compound, suggesting its potential as a therapeutic agent in inflammatory diseases.

The biological activities of tetrakishomohopane are primarily attributed to its ability to interact with cellular membranes and modulate key signaling pathways:

  • Membrane Interaction: The hydrophobic nature of tetrakishomohopane allows it to integrate into lipid bilayers, affecting membrane properties.
  • Cytokine Modulation: By inhibiting NF-kB activation, tetrakishomohopane reduces pro-inflammatory cytokine production.
  • Antioxidant Defense: The compound enhances the expression of genes related to antioxidant defense mechanisms, providing cellular protection against oxidative stress.

Q & A

Q. What is the significance of 17α(H),21β(H)-(22R)-tetrakishomohopane in organic geochemistry?

This compound is a C₃₄ hopane homolog used as a biomarker to assess thermal maturity and depositional environments in sedimentary rocks. The 22R epimer dominates in immature organic matter, while the 22S epimer increases with thermal stress. The C₃₁ 22S/(22S+22R) ratio is a maturity parameter, where values <1 indicate low maturity . Analytical methods like gas chromatography-mass spectrometry (GC-MS) with m/z 191 fragmentograms are standard for quantification .

Q. How is 17α(H),21β(H)-tetrakishomohopane detected and quantified in geological samples?

Detection relies on GC-MS analysis targeting the m/z 191 fragment ion , characteristic of hopanoids. Quantification involves integrating peak areas from chromatograms and calculating ratios (e.g., 22S/(22S+22R)). Calibration with internal standards (e.g., C₃₀ 17α(H)-hopane) ensures accuracy. Note: 22R and 22S epimers cannot be distinguished by MS alone; retention time order must be validated using reference materials .

Advanced Research Questions

Q. How do contradictory data on 22R-C₃₁αβ-hopane abundance in immature sediments arise?

Anomalously high 22R-C₃₁αβ-hopane in immature samples (e.g., Mallik gas hydrate sediments) may originate from microbial decarboxylation of (22R)-dihomo-hopanoic acids during early diagenesis, rather than thermal degradation. This challenges the assumption that 22R dominance solely indicates low maturity. Researchers must integrate microbiological data (e.g., anaerobic microbial mat studies) with geochemical profiles to resolve such contradictions .

Q. What experimental strategies address co-elution challenges in hopane homolog analysis?

Co-elution of hopane epimers (e.g., 22R vs. 22S) can be mitigated using:

  • High-resolution GC columns (e.g., 60m DB-5MS) to improve separation.
  • Multiple reaction monitoring (MRM) in tandem MS for selective ion transitions.
  • Isotope dilution with deuterated standards to correct for matrix effects .

Q. How does the 22S/(22S+22R) ratio for C₃₁-C₃₅ hopanes vary across thermal maturity gradients?

Data from the Permo-Pennsylvanian petroleum system show:

Maturity StageC₃₁ 22S/(22S+22R)C₃₂ 22S/(22S+22R)
Immature0.45–0.500.48–0.53
Peak Oil~0.57~0.60
Overmature0.60–0.630.62–0.65
Equilibrium (22S:22R ≈ 60:40) is reached in mature oils, but higher homologs (C₃₅) may retain slight R-bias due to steric hindrance .

Q. What are the limitations of using hopane ratios in highly biodegraded samples?

Biodegradation preferentially removes 17α(H),21β(H)-hopanes over 25-norhopanes, skewing maturity ratios. For example, the C₃₀ hopane/18α-oleanane ratio decreases with biodegradation. Researchers should cross-validate with non-biodegradable biomarkers (e.g., diasteranes) or δ¹³C isotopic signatures .

Methodological Guidance

Q. How to design a robust sampling protocol for hopane analysis in coal extracts?

  • Collect samples from low-oxygen environments to minimize microbial alteration.
  • Use dichloromethane/methanol (9:1) for Soxhlet extraction to recover polar and non-polar fractions.
  • Perform silica gel chromatography to isolate hopanes from steranes and aromatic hydrocarbons .

Q. What quality control steps are critical for reproducible hopane ratio calculations?

  • Blank runs to monitor column carryover.
  • Duplicate injections to assess precision (±5% for ratios).
  • Spiked recovery tests (85–115% acceptable) for accuracy .

Data Interpretation Frameworks

Q. How to differentiate biogenic vs. thermogenic origins of 17α(H),21β(H)-hopanes?

Biogenic hopanes (e.g., from anaerobic bacteria) may coexist with 17β(H),21β(H)-biological hopanoids in immature sediments. Use δ¹³C isotopic analysis (biogenic hopanes are typically 5–10‰ lighter) and sterane/hopane cross-plots to resolve mixed sources .

Q. What statistical approaches resolve overlapping biomarker signals in complex matrices?

Apply principal component analysis (PCA) to m/z 191 and 217 datasets, focusing on variables like Ts/(Ts+Tm) and C₂₉/C₃₀ hopane ratios. Cluster analysis can identify sample groupings based on thermal maturity and depositional facies .

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